Aicar

Description

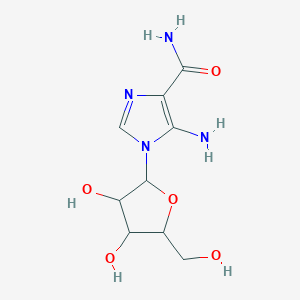

AICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

3D Structure

Properties

CAS No. |

37642-57-2 |

|---|---|

Molecular Formula |

C9H14N4O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17) |

InChI Key |

RTRQQBHATOEIAF-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Other CAS No. |

2627-69-2 |

Synonyms |

4-carboxy-5-aminoimidazole ribotide 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate AICA ribonucleotide AICA ribonucleotide, (D-ribofuranosyl)-isomer AICAR AICAriboside 5'-monophosphate aminoimidazole carboxamide ribonucleotide Z-nucleotide ZMP |

Origin of Product |

United States |

Foundational & Exploratory

AICAR (Acadesine): A Technical Guide to its Mechanism of Action

Executive Summary: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, this compound is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimic. ZMP allosterically activates AMPK, a critical cellular energy sensor, without altering the cellular AMP/ATP ratio. This activation triggers a cascade of downstream signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Key effects include enhanced glucose uptake and fatty acid oxidation, and inhibition of cholesterol, fatty acid, and protein synthesis. While the majority of this compound's effects are attributed to AMPK activation, a growing body of evidence suggests the existence of AMPK-independent mechanisms. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams for researchers and drug development professionals.

Core Mechanism: Cellular Uptake and AMPK Activation

The primary mechanism of action of this compound begins with its transport into the cell and subsequent conversion into its active form, ZMP.[1][2]

1.1 Cellular Entry and Phosphorylation As a cell-permeable nucleoside, this compound enters the cell via adenosine transporters.[1][3] Once inside the cytoplasm, it is phosphorylated by adenosine kinase to ZMP.[1][3] This intracellular accumulation of ZMP is the crucial step for AMPK activation.

1.2 Allosteric Activation of AMPK ZMP is a structural analog of adenosine monophosphate (AMP).[2][4] It mimics the effects of AMP by binding to the gamma subunit of the AMPK heterotrimeric complex.[3][5] This binding induces a conformational change that leads to:

-

Allosteric activation of the AMPK enzyme.[3]

-

Enhanced phosphorylation of the threonine-172 residue (Thr172) on the AMPKα catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[3][5]

-

Inhibition of dephosphorylation of Thr172, thus maintaining AMPK in an active state.[3]

It is important to note that ZMP is a less potent activator of AMPK than AMP itself, being 40- to 50-fold weaker.[1][3] Consequently, high intracellular concentrations of ZMP are required to achieve significant AMPK activation.[1]

Downstream Signaling and Physiological Effects

Activated AMPK acts as a master metabolic regulator, orchestrating a shift towards energy production and conservation.[6]

2.1 Regulation of Glucose Metabolism this compound stimulates glucose uptake in skeletal muscle.[1][7] This is a well-documented, AMPK-dependent effect.

-

GLUT4 Translocation: AMPK activation promotes the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[7][8]

-

p38 MAPK Pathway: The stimulatory effect of this compound on glucose uptake is also mediated by the activation of p38 mitogen-activated protein kinase (MAPK) α and β.[9]

-

Hepatic Glucose Production: In the liver, this compound inhibits gluconeogenesis, thereby reducing hepatic glucose output.[1][10]

2.2 Regulation of Lipid Metabolism this compound robustly modulates lipid metabolism to increase energy availability.

-

Fatty Acid Oxidation (FAO): Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[6]

-

Inhibition of Synthesis: this compound inhibits the synthesis of both fatty acids and cholesterol in hepatocytes.[1][10]

2.3 Induction of Mitochondrial Biogenesis Chronic activation of AMPK by this compound can lead to the formation of new mitochondria.

-

PGC-1α Upregulation: AMPK activation increases the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[12][13][14] This effect is crucial for this compound's ability to enhance endurance and mimic some of the metabolic adaptations to exercise.[12] Studies in PGC-1α knockout mice have shown that this coactivator is required for the this compound-induced expression of GLUT4 and mitochondrial proteins.[12][15]

2.4 Inhibition of Anabolic Pathways To conserve cellular energy, activated AMPK suppresses major ATP-consuming processes.

-

Protein Synthesis: AMPK activation inhibits protein synthesis by negatively regulating the mammalian target of rapamycin (mTOR) signaling pathway.[1][11] AMPK can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) and Raptor, both of which are negative regulators of the mTORC1 complex.[11]

AMPK-Independent Effects

While this compound is predominantly used as an AMPK activator, it is crucial for researchers to recognize its AMPK-independent actions, which can confound experimental interpretation.[1] High intracellular concentrations of ZMP can interfere with other nucleotide-dependent enzymes and pathways.[1][16] For example, this compound-mediated decreases in gluconeogenesis and inhibition of oxidative phosphorylation have been observed even in mice lacking both AMPKα1 and α2 isoforms.[1] Furthermore, this compound can affect purine and pyrimidine metabolism, leading to changes in the levels of metabolites like orotate and hypoxanthine.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound.

Table 1: Effects of this compound on Metabolism and Kinase Activity

| Parameter | Model System | Treatment | Result | Citation |

|---|---|---|---|---|

| p38 MAPKα and β Activation | Isolated rat EDL muscles | This compound (in vivo or in vitro) | 1.6- to 2.8-fold increase | [9] |

| Fatty Acid (FA) Uptake | White quadriceps muscle (rats) | This compound (250 mg/kg) | 2.4-fold increase | [7] |

| Glucose Uptake | White quadriceps muscle (rats) | This compound (250 mg/kg) | 4.9-fold increase | [7] |

| Glycogen Synthesis | White quadriceps muscle (rats) | This compound (250 mg/kg) | 6-fold increase | [7] |

| AMPK Phosphorylation (Thr172) | C2C12 cells | This compound (1 mM, 24h) | 4.5-fold increase | [13] |

| PGC-1α mRNA Expression | C2C12 cells | This compound (1 mM, 24h) | 2.2-fold increase | [13] |

| AMPK Phosphorylation (Thr172) | Rat gastrocnemius muscle | This compound (in vivo) | 2.33-fold increase | [11] |

| ACC Phosphorylation (Ser79) | Rat gastrocnemius muscle | This compound (in vivo) | 1.79-fold increase | [11] |

| Muscle Protein Synthesis | Rat gastrocnemius muscle | this compound (in vivo) | 34% reduction |[11] |

Key Experimental Protocols

5.1 Protocol: Western Blot for AMPK Activation This protocol outlines the standard procedure for detecting the activation of AMPK via phosphorylation at Thr172 in cell lysates following this compound treatment.[3]

-

Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency. Treat cells with this compound (e.g., 0.5-2 mM) or vehicle control for the specified duration (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation. A separate membrane should be incubated with an antibody for total AMPKα as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.

References

- 1. mdpi.com [mdpi.com]

- 2. bc9.co [bc9.co]

- 3. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pinnaclepeptides.com [pinnaclepeptides.com]

- 5. Frontiers | this compound, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]

- 6. usada.org [usada.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. bignewsnetwork.com [bignewsnetwork.com]

- 9. The AMP-activated protein kinase activator this compound does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]

- 11. Activation of AMP-Activated Protein Kinase by this compound Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PGC-1{alpha} is required for this compound-induced expression of GLUT4 and mitochondrial proteins in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells | PLOS One [journals.plos.org]

- 14. AMPK: Potential Therapeutic Target for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. researchgate.net [researchgate.net]

AICAR as an Activator of AMP-Activated Protein Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] It is activated during periods of cellular stress that deplete ATP levels, subsequently increasing the AMP:ATP ratio.[3][4] This activation triggers a switch from anabolic (ATP-consuming) pathways to catabolic (ATP-producing) pathways to restore cellular energy balance.[3][5]

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR, also known as Acadesine) is a widely used pharmacological tool for the activation of AMPK.[6][7][8] As a cell-permeable adenosine analog, this compound enters the cell and is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6][9] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[5][6][10] This property has made this compound an invaluable agent in preclinical research to dissect signaling pathways and explore the therapeutic potential of AMPK activation in various disease models, including metabolic disorders, cancer, and cardiovascular conditions.[3][5][6]

Mechanism of Action

This compound's primary mechanism involves its intracellular conversion to ZMP, which acts as an AMP analog.[5][6] The activation of AMPK by ZMP involves a multi-faceted process:

-

Allosteric Activation: ZMP binds to the gamma (γ) subunit of the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase.[1][6] However, ZMP is noted to be 40- to 50-fold less potent than AMP in this regard.[1][6]

-

Promotion of Phosphorylation: This allosteric activation promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic alpha (α) subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[6][7]

-

Inhibition of Dephosphorylation: The binding of ZMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases like protein phosphatase 2Cα (PP2Cα).[2][6]

This dual action of promoting phosphorylation and inhibiting dephosphorylation leads to a sustained and robust activation of AMPK.

Downstream Signaling Pathways

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to significant shifts in cellular metabolism and function. These effects are tissue-specific and context-dependent.[5]

Key Downstream Effects:

-

Metabolism: AMPK activation by this compound promotes energy-producing processes. It stimulates glucose uptake in skeletal muscle and other tissues, enhances fatty acid oxidation, and inhibits energy-consuming processes like fatty acid and cholesterol synthesis.[5][6][7][11]

-

Protein Synthesis: A major downstream effect is the inhibition of protein synthesis. AMPK directly phosphorylates and activates TSC2 and also phosphorylates Raptor, leading to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1).[7][12] This results in the dephosphorylation and inactivation of mTORC1 substrates like S6K1 and 4E-BP1, ultimately suppressing mRNA translation.[6][7][12][13]

-

Autophagy and Mitophagy: AMPK can initiate autophagy through the phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1).[10][14] This is a critical process for clearing damaged organelles and proteins.

-

Gene Expression: this compound treatment can influence gene expression, for instance, by reducing the expression of muscle-specific ubiquitin ligases like MAFbx and MuRF1, which are involved in muscle atrophy.[15]

Quantitative Data Summary

The efficacy of this compound can vary depending on the cell type, experimental conditions, and duration of treatment. The following tables summarize typical concentrations and observed effects.

Table 1: Typical Experimental Concentrations of this compound

| Parameter | Value Range | Context | Source |

|---|---|---|---|

| In Vitro Concentration | 0.5 - 2 mM | Cell culture (e.g., C2C12, LNCaP, PC3) | [9][13][14][16] |

| In Vivo Administration (Mice) | 250 - 500 mg/kg | Intraperitoneal or subcutaneous injection | [11][17] |

| Treatment Duration (In Vitro) | 15 min - 72 hours | Varies by experimental endpoint |[12][13][18] |

Table 2: Quantitative Effects of this compound Treatment

| Effect Measured | Cell/Tissue Type | This compound Concentration | Result | Source |

|---|---|---|---|---|

| AMPK α2 Activity | Rat Soleus Muscle | 2 mM | ~192% increase after 60 min | [4] |

| AMPK Activity | White Quadriceps Muscle (Rat) | 250 mg/kg | ~80% increase | [11] |

| Glucose Uptake | White Quadriceps Muscle (Rat) | 250 mg/kg | ~5-fold increase | [11] |

| Protein Synthesis | C2C12 Myotubes | 2 mM | Reduced to 63% of control after 60 min | [13] |

| p-AMPK/AMPK Ratio | HFD-fed Mice DRG Neurons | Not specified | ~3-fold increase | [19] |

| Fatty Acid Oxidation | Rat Soleus Muscle | 2 mM | ~33-36% increase |[4] |

Key Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general framework for activating AMPK in cultured cells using this compound.

Materials:

-

This compound powder

-

Sterile deionized water (diH2O) or appropriate solvent

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., C2C12 myotubes, HepG2, PC3)

Procedure:

-

Reconstitution: Prepare a sterile stock solution of this compound. For a 75 mM stock, reconstitute 25 mg of this compound in 1.29 ml of sterile diH2O.[9] Gentle warming (37°C) and vortexing may be necessary to ensure complete dissolution.[9]

-

Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to reach the desired confluency or differentiation state.

-

Treatment: Remove the existing culture medium. Add fresh medium containing the desired final concentration of this compound (typically 0.5-2 mM).[9] A vehicle-only control (medium with solvent) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, up to 24-72 hours for viability or long-term effects).[9][18]

-

Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, activity assays).

Protocol for Western Blotting of AMPK Phosphorylation

This protocol is used to assess the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.[6][7]

Materials:

-

Cell lysates from control and this compound-treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit or mouse anti-total-AMPKα

-

Loading control antibody (e.g., β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[20]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα and a loading control like β-actin.

-

Analysis: Quantify band intensity using image analysis software. The ratio of phospho-AMPK to total AMPK is calculated to determine the level of activation.

AMPK Activity Assay

This protocol directly measures the catalytic activity of AMPK immunoprecipitated from cell lysates.

Materials:

-

Cell lysates

-

Anti-AMPKα antibody

-

Protein A/G-agarose beads

-

Kinase assay buffer

-

AMPK substrate peptide (e.g., SAMS peptide or AMARA)[11]

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Immunoprecipitation: Incubate cell lysate with an anti-AMPKα antibody overnight, followed by incubation with Protein A/G-agarose beads to capture the AMPK complexes.

-

Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove contaminants.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AMPK substrate peptide (e.g., AMARA) and [γ-³²P]ATP.[11] The reaction typically includes AMP to ensure maximal allosteric activation during the assay.[11]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[11]

-

Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter. The resulting counts are proportional to AMPK activity.

Note: While this compound is a powerful tool, researchers should be aware of potential AMPK-independent effects, especially at high concentrations or with long-term treatment, as ZMP can influence other nucleotide-dependent pathways.[1][6][7][8] Therefore, complementing this compound studies with genetic approaches (e.g., using AMPK knockout or dominant-negative models) is recommended to confirm the specific role of AMPK.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bc9.co [bc9.co]

- 6. This compound, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chronic treatment of old mice with this compound reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. The AMPK agonist this compound inhibits TGF-β1 induced activation of kidney myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. researchgate.net [researchgate.net]

The AMPK Agonist AICAR: A Deep Dive into its Effects on Skeletal Muscle Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological agent for the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound stimulates glucose uptake in skeletal muscle. It delves into the core signaling pathways, presents a synthesis of quantitative data from key studies, and offers detailed experimental protocols for researchers in the field. The information is intended to serve as a valuable resource for those investigating metabolic regulation and developing therapeutic strategies for metabolic disorders such as type 2 diabetes.

Core Signaling Pathway: this compound-Mediated Glucose Uptake

This compound is a cell-permeable compound that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[1] ZMP allosterically activates AMPK, mimicking the effects of a low energy state (high AMP:ATP ratio).[1][2] Activated AMPK initiates a signaling cascade that culminates in the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake into the muscle cell.[1][3]

The primary pathway involves:

-

AMPK Activation: ZMP binds to the γ-subunit of the AMPK heterotrimer, leading to a conformational change that allows for phosphorylation of the α-subunit at Threonine-172 by upstream kinases, such as liver kinase B1 (LKB1).[4] This phosphorylation is the key step in AMPK activation.

-

Downstream Signaling: Activated AMPK phosphorylates a number of downstream targets. A key substrate in the context of glucose uptake is the Rab-GTPase activating protein AS160 (also known as TBC1D4).[5]

-

GLUT4 Translocation: Phosphorylation of AS160 inhibits its GAP activity, leading to the accumulation of active, GTP-bound Rab proteins. These Rab proteins are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane and transverse tubules (T-tubules).[5][6] This increased cell surface presence of GLUT4 facilitates the transport of glucose from the bloodstream into the muscle cell.[3][7]

While the AMPK-AS160 axis is considered the canonical pathway, evidence also suggests the involvement of other signaling molecules, such as p38 mitogen-activated protein kinase (p38 MAPK), which may act in parallel to or downstream of AMPK to promote GLUT4 translocation and activation.[6]

Figure 1: Simplified signaling pathway of this compound-induced glucose uptake in skeletal muscle.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on glucose uptake and related parameters in skeletal muscle.

Table 1: In Vivo Effects of this compound on Glucose Uptake and Metabolism in Rats

| Parameter | Muscle Type | Treatment | Fold Change vs. Control | Reference |

| Glucose Uptake | White Muscle | This compound (250 mg/kg, s.c.) | 4.9-fold increase | [3][8] |

| Glucose Uptake | Red Muscle | This compound (250 mg/kg, s.c.) | No significant change | [3][8] |

| Glycogen Synthesis | White Muscle | This compound (250 mg/kg, s.c.) | 6-fold increase | [3][8] |

| AMPK Activity | White Muscle | This compound | Significant increase | [3] |

| AMPK Activity | Red Muscle | This compound | No significant change | [3] |

| Plasma Glucose | - | This compound | ~25% decrease | [3][8] |

| Plasma Insulin | - | This compound | ~60% decrease | [3][8] |

Table 2: In Vitro and Ex Vivo Effects of this compound on Glucose Uptake in Rodent Skeletal Muscle

| Muscle Type | This compound Concentration | Fold Change in Glucose Uptake (vs. Basal) | Reference |

| Rat Epitrochlearis | 2 mM | ~2-fold increase | [9] |

| Rat Epitrochlearis | 2 mM | Increased insulin-stimulated glucose uptake | [5] |

| Mouse EDL | 2 mM | 1.37-fold increase | [10] |

| Mouse Soleus | 2 mM | 1.81-fold increase | [10] |

| Rat EDL | 0.25 mM | ~1.5-fold increase | [11] |

| Rat EDL | 2 mM | ~2.5-fold increase | [11] |

| Rat Soleus | 2 mM | ~1.7-fold increase | [11] |

Table 3: Effects of this compound on Signaling Molecules in Skeletal Muscle

| Molecule | Treatment | Change in Phosphorylation/Activity | Muscle/Cell Type | Reference |

| AMPKα2 | Single this compound injection (1 mg/g) | 5.6-fold increase in activity | Rat Epitrochlearis | [12] |

| AMPK (Thr172) | This compound (in vivo) | ~3-fold increase in activity | Rat Myocardium | [7] |

| p38 MAPKα/β | This compound (in vivo or in vitro) | 1.6 to 2.8-fold increase in activation | Rat EDL | [6] |

| ERK1/2 | This compound infusion | Increased phosphorylation | Human Skeletal Muscle | [13] |

| ACC (Ser79) | This compound | Increased phosphorylation | Rat Skeletal Muscle | [14] |

Detailed Experimental Protocols

This section provides methodological details for key experiments cited in this guide.

In Vivo this compound Administration and Glucose Uptake Measurement in Rats

-

Animal Model: High-fat fed insulin-resistant Wistar rats.[3][8]

-

This compound Administration: A single subcutaneous injection of this compound (250 mg/kg body weight).[3][8]

-

Tracer Administration: 30 minutes post-AICAR injection, an intravenous bolus of a mixture of ³H-2-deoxyglucose (for glucose uptake) and ¹⁴C-glucose (for glycogen synthesis) is administered.[3][8]

-

Blood Sampling: Blood samples are taken at various time points to measure plasma glucose, insulin, and tracer concentrations.[3][8]

-

Tissue Harvesting: At 46 minutes post-AICAR injection, red and white skeletal muscles (e.g., soleus and epitrochlearis) are freeze-clamped for subsequent analysis.[3]

-

Glucose Uptake Calculation: Glucose uptake is determined by measuring the accumulation of ³H-2-deoxyglucose-6-phosphate in the muscle tissue and normalizing it to the plasma ³H-2-deoxyglucose concentration over time.[3]

-

Glycogen Synthesis: The incorporation of ¹⁴C-glucose into glycogen is measured to assess the rate of glycogen synthesis.[3]

Ex Vivo Glucose Uptake Assay in Isolated Rodent Muscle

-

Muscle Dissection: Epitrochlearis or extensor digitorum longus (EDL) and soleus muscles are carefully dissected from anesthetized rodents.[12][15]

-

Pre-incubation: Muscles are pre-incubated in oxygenated Krebs-Henseleit buffer (KHB) containing pyruvate and mannitol for a stabilization period.[9]

-

This compound Treatment: Muscles are then incubated in KHB with or without this compound (typically 0.25 mM to 2 mM) for a specified duration (e.g., 20-60 minutes).[11][15]

-

Glucose Uptake Measurement: The muscles are transferred to a final incubation medium containing radiolabeled 2-deoxyglucose (e.g., ³H-2-DG) or 3-O-methylglucose (e.g., ³H-3-OMG) and a non-metabolizable extracellular marker (e.g., ¹⁴C-mannitol) for a defined period (e.g., 10-60 minutes).[12][15]

-

Sample Processing: After the uptake period, muscles are blotted dry, weighed, and solubilized.[15]

-

Scintillation Counting: Radioactivity is determined by liquid scintillation counting to quantify the intracellular accumulation of the glucose analog.[9]

-

Calculation: Glucose uptake is calculated based on the intracellular radioactivity, specific activity of the tracer, and incubation time, and is typically expressed as nmol/mg muscle/hour.

Figure 2: A generalized workflow for an ex vivo glucose uptake experiment in isolated skeletal muscle.

Western Blotting for Phosphorylated Signaling Proteins

-

Sample Preparation: Freeze-clamped muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17]

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).[16]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AMPKα Thr172, anti-phospho-ACC Ser79).[14][19]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[18]

-

Quantification: The band intensities are quantified using densitometry software. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).[17][19]

Concluding Remarks

This compound serves as a powerful tool for elucidating the molecular mechanisms governing glucose metabolism in skeletal muscle. Its ability to activate AMPK and stimulate glucose uptake independently of insulin has made it a focal point of research into treatments for insulin resistance and type 2 diabetes.[20] The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of metabolic regulation and exploring the therapeutic potential of targeting the AMPK pathway. Future investigations may focus on the long-term effects of this compound, the interplay between different signaling pathways, and the development of more specific and potent AMPK activators with favorable pharmacokinetic profiles.

References

- 1. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. facetsjournal.com [facetsjournal.com]

- 6. The AMP-activated protein kinase activator this compound does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. AMP-activated protein kinase activation by this compound increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Blunting of this compound-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prior Treatment with this compound Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. AMP-activated protein kinase and muscle glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AICAR on Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted impact of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) on fatty acid oxidation (FAO) pathways. This compound, a widely utilized pharmacological activator of AMP-activated protein kinase (AMPK), plays a critical role in cellular energy homeostasis. Its administration initiates a signaling cascade that profoundly influences lipid metabolism, primarily by enhancing the catabolism of fatty acids. This document details the core mechanism of action, delineates the involved signaling pathways with graphical representations, presents quantitative data from key studies in a structured format, and provides detailed experimental protocols for researchers seeking to investigate these effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating metabolic regulation and therapeutic interventions targeting metabolic disorders.

Core Mechanism of Action

This compound is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP structurally mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][2] The activation of AMPK by this compound, independent of changes in the cellular AMP:ATP ratio, triggers a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP, such as fatty acid oxidation.[3][4]

The primary mechanism by which this compound-activated AMPK stimulates fatty acid oxidation involves the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC).[5][6] ACC is the rate-limiting enzyme in the synthesis of malonyl-CoA, a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[5][7] CPT1 is the enzyme responsible for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, a critical and rate-limiting step for their subsequent β-oxidation.[8][9][10] By inhibiting ACC, AMPK activation leads to a decrease in cytosolic malonyl-CoA levels.[3][11] This reduction in malonyl-CoA relieves the inhibition on CPT1, thereby increasing the translocation of fatty acids into the mitochondria for oxidation.[3][5]

Signaling Pathways

The signaling cascade initiated by this compound that culminates in increased fatty acid oxidation is primarily centered around the AMPK signaling hub. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

This compound-Mediated AMPK Activation and Downstream Effects on Fatty Acid Oxidation

References

- 1. AMP kinase activation with this compound simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 8. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ahajournals.org [ahajournals.org]

The Role of AICAR in Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound mimics the effects of exercise and caloric restriction, leading to a cascade of signaling events that culminate in the enhancement of mitochondrial biogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound stimulates the production of new mitochondria. It details the core signaling pathways, presents quantitative data on the effects of this compound on mitochondrial markers, and offers comprehensive experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, neurodegenerative disorders, and drug development.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. The process of mitochondrial biogenesis, the generation of new mitochondria, is critical for maintaining cellular health and adapting to metabolic demands. Dysregulation of this process is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.

This compound (5-aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable adenosine analog that is endogenously converted to ZMP (5-aminoimidazole-4-carboxamide riboside 5'-monophosphate), an AMP analog.[1] ZMP allosterically activates AMP-activated protein kinase (AMPK), a key energy sensor that is activated during periods of low cellular energy (high AMP:ATP ratio).[2] The activation of AMPK by this compound initiates a signaling cascade that promotes mitochondrial biogenesis, making this compound a valuable tool for studying this fundamental cellular process and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.[3]

The Core Signaling Pathway: this compound-AMPK-PGC-1α Axis

The primary mechanism by which this compound stimulates mitochondrial biogenesis is through the activation of the AMPK-PGC-1α signaling pathway. This cascade involves a series of phosphorylation and transcriptional activation events that ultimately lead to the expression of genes required for mitochondrial replication and function.

Activation of AMPK by this compound

Upon entering the cell, this compound is phosphorylated by adenosine kinase to form ZMP. ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK and causing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit by upstream kinases, such as liver kinase B1 (LKB1).[4] This phosphorylation event is the key step in AMPK activation.

PGC-1α: The Master Regulator of Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a central role in regulating mitochondrial biogenesis.[5] Activated AMPK directly phosphorylates PGC-1α, enhancing its transcriptional activity.[3] This activation leads to the increased expression of nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).

NRF-1 and NRF-2: Key Transcription Factors

NRF-1 and NRF-2 are transcription factors that bind to the promoter regions of a wide array of nuclear genes encoding mitochondrial proteins. These include components of the electron transport chain, mitochondrial protein import machinery, and factors involved in mitochondrial DNA (mtDNA) replication and transcription.

TFAM: A Crucial Factor for mtDNA Replication and Transcription

One of the most critical target genes of NRF-1 is mitochondrial transcription factor A (TFAM).[5] TFAM is a key nuclear-encoded protein that is imported into the mitochondria and is essential for both the replication and transcription of the mitochondrial genome. By increasing the expression of TFAM, the this compound-AMPK-PGC-1α pathway directly links nuclear signaling events to the machinery responsible for expanding the mitochondrial network.

Quantitative Effects of this compound on Mitochondrial Biogenesis

The administration of this compound has been shown to produce quantifiable increases in various markers of mitochondrial biogenesis across different cell types and tissues. The following tables summarize key quantitative data from published studies.

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Marker | Fold Change/Increase | Reference |

| L6 Myotubes | 2 mM | 5 days (5h/day) | PGC-1α protein | ~1.5-fold | [3] |

| L6 Myotubes | 2 mM | 5 days (5h/day) | COX-1 protein | ~2.0-fold | [3] |

| L6 Myotubes | 2 mM | 5 days (5h/day) | COX-4 protein | ~1.75-fold | [3] |

| C2C12 Myotubes | 1 mM | 24 hours | Mitochondrial Content | Significantly Increased | [6] |

| HeLa Cells | 0.5 mM | 2-6 days | NRF-1 mRNA | ~1.5 to 2.5-fold | [6] |

| HeLa Cells | 0.5 mM | 2-6 days | TFAM mRNA | ~1.5 to 2.0-fold | [6] |

| HeLa Cells | 0.5 mM | 2-6 days | COX mRNA | ~1.5 to 2.0-fold | [6] |

Table 1: Effect of this compound on Mitochondrial Protein and Gene Expression

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Parameter | Fold Change/Increase | Reference |

| HeLa Cells | 0.5 mM | 2-6 days | mtDNA copy number | ~1.5 to 2.0-fold | [6] |

| L6 Myotubes | 2 mM | 5 days (5h/day) | Citrate Synthase Activity | ~1.4-fold | [3] |

| C2C12 Myotubes | 1 mM | 24 hours | Peak Mitochondrial Capacity | Significantly Increased | [6] |

| Rat Skeletal Muscle | N/A | 14 days | Citrate Synthase Activity | Increased | [7] |

Table 2: Effect of this compound on Mitochondrial Content, Function, and Enzyme Activity

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on mitochondrial biogenesis.

Western Blotting for PGC-1α, NRF-1, and TFAM

This protocol details the detection of key mitochondrial biogenesis regulatory proteins by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

qRT-PCR for Mitochondrial DNA (mtDNA) Copy Number

This protocol describes the quantification of relative mtDNA copy number using quantitative real-time PCR.

Materials:

-

DNA extraction kit

-

qPCR instrument

-

SYBR Green or TaqMan qPCR master mix

-

Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or SERPINA1)[9]

Procedure:

-

DNA Extraction: Extract total DNA from this compound-treated and control cells.

-

qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets. Each reaction should include the qPCR master mix, forward and reverse primers, and template DNA.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the ΔCt (Ctnuclear - Ctmitochondrial). The relative mtDNA copy number can be expressed as 2ΔCt.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration in live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Agilent Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[1]

-

This compound

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

This compound Treatment: Treat cells with this compound for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) from the Mito Stress Test Kit into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

MitoTracker Staining for Mitochondrial Mass

This protocol uses a fluorescent dye to quantify mitochondrial mass by flow cytometry.

Materials:

-

MitoTracker Green FM (Thermo Fisher Scientific, M7514)

-

Flow cytometer

-

Cell culture medium

-

PBS

Procedure:

-

Cell Treatment: Treat cells with this compound as desired.

-

Staining: Resuspend cells in pre-warmed culture medium containing MitoTracker Green FM (typically 20-200 nM) and incubate for 15-45 minutes at 37°C.

-

Washing: Centrifuge the cells and wash with fresh, pre-warmed medium.

-

Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer using the appropriate laser and filter settings for green fluorescence.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the mitochondrial mass.

Conclusion

This compound is a powerful tool for inducing mitochondrial biogenesis through the activation of the AMPK-PGC-1α signaling pathway. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols for studying the role of this compound in this fundamental cellular process. The information presented herein is intended to equip researchers and drug development professionals with the knowledge and methodologies necessary to further investigate the therapeutic potential of targeting mitochondrial biogenesis in a variety of disease contexts.

References

- 1. hpst.cz [hpst.cz]

- 2. researchgate.net [researchgate.net]

- 3. Central role of nitric oxide synthase in this compound and caffeine-induced mitochondrial biogenesis in L6 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of AMPK-PGC-1α pathway ameliorates peritoneal dialysis related peritoneal fibrosis in mice by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of chronic this compound treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]

- 9. Accurate Measurement of Mitochondrial DNA Deletion Level and Copy Number Differences in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Effects of AICAR: An In-Depth Technical Guide to its AMPK-Independent Mechanisms

For Immediate Release

A comprehensive technical guide detailing the AMPK-independent effects of Acadesine (AICAR), a widely used AMP-activated protein kinase (AMPK) activator. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth analysis of this compound's alternative signaling pathways, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.

Acadesine, or 5-aminoimidazole-4-carboxamide riboside (this compound), is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic. While this compound is extensively utilized as a pharmacological activator of AMPK, a master regulator of cellular energy homeostasis, a growing body of evidence reveals that many of its biological effects occur independently of AMPK activation. These off-target effects are of critical importance for the accurate interpretation of experimental results and for the development of targeted therapeutics.

This technical guide elucidates several key AMPK-independent mechanisms of this compound, providing a granular view of its multifaceted cellular impact. The core focus of this document is on three well-documented AMPK-independent pathways: the induction of apoptosis in cancer cells, the activation of the Hippo tumor suppressor pathway, and the regulation of the cell cycle. Additionally, the guide touches upon this compound's role in the AMPK-independent inhibition of T-cell activation.

Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells through a mechanism that does not require AMPK.[1][2][3] Studies have demonstrated that while this compound treatment leads to apoptosis, other AMPK activators like phenformin or A-769662 fail to elicit the same response.[1][2] Furthermore, this compound effectively induces apoptosis in B lymphocytes from Ampkα1(-/-) mice, providing direct evidence for an AMPK-independent cell death pathway.[1][2]

The primary mechanism involves the upregulation of the pro-apoptotic BH3-only proteins BIM and NOXA.[1][2] This upregulation occurs at both the mRNA and protein levels, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[1][2]

Signaling Pathway: this compound-Induced Apoptosis in CLL Cells

Quantitative Data: this compound-Induced Apoptosis in CLL Cells

| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |

| Apoptosis (Annexin V+) | CLL Cells | 0.5 mM | 24 hours | Significant increase in apoptosis | [1] |

| BIM Protein Levels | CLL Cells | 0.5 mM | 16 hours | ~2 to 4-fold increase | [1] |

| NOXA Protein Levels | CLL Cells | 0.5 mM | 16 hours | ~3 to 5-fold increase | [1] |

Experimental Protocol: Apoptosis Assay in CLL Cells

Objective: To quantify this compound-induced apoptosis in CLL cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Primary CLL cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (Acadesine)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture primary CLL cells in RPMI-1640 medium supplemented with 10% FBS.

-

Treat cells with 0.5 mM this compound or vehicle control for 24 hours.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Activation of the Hippo Signaling Pathway

This compound can exert antiproliferative effects by activating the Hippo signaling pathway in an AMPK-independent manner. This has been demonstrated in murine embryonic fibroblasts (MEFs) lacking both catalytic isoforms of AMPK (AMPKα1/α2 double knockout).[4]

The mechanism involves the upregulation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1 and LATS2). This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activator Yes-associated protein 1 (YAP1).[4] Phosphorylated YAP1 is retained in the cytoplasm, preventing it from entering the nucleus and promoting the transcription of pro-proliferative genes.

Signaling Pathway: this compound-Mediated Hippo Pathway Activation

Quantitative Data: this compound's Effect on the Hippo Pathway

| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |

| LATS1 mRNA levels | MEF-dKO | 1 mM | 4 hours | ~2.5-fold increase | [4] |

| LATS2 mRNA levels | MEF-dKO | 1 mM | 4 hours | ~2-fold increase | [4] |

| p-YAP1 (S112) levels | MEF-dKO | 1 mM | 4 hours | Marked increase in phosphorylation | [4] |

Experimental Protocol: Western Blot for Hippo Pathway Proteins

Objective: To detect changes in the phosphorylation status of YAP1 and the expression levels of LATS1/2 after this compound treatment.

Materials:

-

MEF-dKO cells

-

DMEM supplemented with 10% FBS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LATS1, anti-LATS2, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Plate MEF-dKO cells and allow them to adhere overnight.

-

Treat cells with 1 mM this compound or vehicle for 4 hours.

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LATS1 (1:1000), anti-LATS2 (1:1000), anti-phospho-YAP (Ser127) (1:1000), anti-YAP (1:1000), anti-GAPDH (1:5000).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash the membrane and detect chemiluminescence using an imaging system.

Cell Cycle Arrest in Glioma Cells

This compound can induce cell cycle arrest at the G2/M phase in glioma cells, independent of AMPK activation.[2] This effect is not replicated by the direct AMPK activator A769662, highlighting the off-target nature of this compound's action in this context.[2]

The underlying mechanism involves the proteasomal degradation of the G2/M phosphatase cdc25c.[2] The reduction in cdc25c levels prevents the activation of the cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2/M phase of the cell cycle.

Logical Relationship: this compound-Induced Cell Cycle Arrest

Quantitative Data: this compound-Induced Cell Cycle Arrest in Glioma Cells

| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |

| Cells in G2/M Phase | T98G Glioma Cells | 1 mM | 24 hours | ~2-fold increase in G2/M population | [2] |

| cdc25c Protein Levels | T98G Glioma Cells | 1 mM | 12 hours | Significant reduction | [2] |

Experimental Protocol: Cell Cycle Analysis in Glioma Cells

Objective: To analyze the effect of this compound on the cell cycle distribution of glioma cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

T98G glioma cells

-

DMEM supplemented with 10% FBS

-

This compound

-

70% ethanol (ice-cold)

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Seed T98G cells and allow them to attach overnight.

-

Treat cells with 1 mM this compound or vehicle for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Inhibition of T-Cell Activation

This compound has been observed to inhibit T-cell activation and cytokine production independently of AMPK.[1][5] This has been confirmed using T-cells from AMPK conditional knockout mice, where this compound still effectively suppresses the expression of activation markers such as CD69 and CD25.[1]

The precise mechanism is still under investigation, but it is suggested that this compound may exert its inhibitory effects through the suppression of the mTOR signaling pathway in activated T-cells.[1]

Experimental Workflow: Analysis of T-Cell Activation

Quantitative Data: this compound's Effect on T-Cell Activation and Cytokine Production

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| CD69 Expression (MFI) | Activated CD4+ T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |

| CD25 Expression (MFI) | Activated CD4+ T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |

| IL-2 Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |

| IFN-γ Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |

| TNF-α Production (pg/mL) | Activated T-cells (WT & AMPK KO) | 500 µM | Significant decrease | [1] |

Experimental Protocol: T-Cell Activation and Cytokine Analysis

Objective: To assess the effect of this compound on T-cell activation and cytokine production.

Materials:

-

Splenocytes from wild-type and AMPK conditional knockout mice

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Fluorescently conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25

-

ELISA kits for IL-2, IFN-γ, and TNF-α

Procedure:

-

Isolate splenocytes and culture in RPMI-1640 medium.

-

Pre-treat cells with 500 µM this compound or vehicle for 30 minutes.

-

Activate T-cells by coating culture plates with anti-CD3 (5 µg/mL) and adding soluble anti-CD28 (1 µg/mL).

-

For Flow Cytometry: After 24 hours of activation, harvest cells and stain with fluorescently conjugated antibodies against CD4, CD8, CD69, and CD25. Analyze by flow cytometry to determine the mean fluorescence intensity (MFI) of activation markers on T-cell subsets.

-

For ELISA: After 24 hours of activation, collect the culture supernatants. Measure the concentrations of IL-2, IFN-γ, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

Conclusion

The data and protocols presented in this technical guide underscore the critical need for researchers to consider the AMPK-independent effects of this compound in their experimental designs and data interpretation. The off-target activities of this widely used compound can lead to significant cellular changes that are unrelated to AMPK activation. A thorough understanding of these alternative pathways is essential for the accurate attribution of experimental outcomes and for the advancement of drug discovery programs that may leverage these AMPK-independent mechanisms for therapeutic benefit. This guide provides a foundational resource for further exploration into the complex and multifaceted actions of this compound.

References

- 1. AMPK-dependent and independent effects of this compound and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

AICAR's Role in Regulating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR (or Acadesine), is a cell-permeable adenosine analog that has become an invaluable tool in metabolic research.[1] Upon cellular uptake, it is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a potent analog of adenosine monophosphate (AMP).[2][3] ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][6] This activation triggers a cascade of signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways. While the primary effects of this compound are mediated through AMPK, a growing body of evidence highlights significant AMPK-independent activities, particularly concerning nucleotide metabolism. This guide provides an in-depth technical overview of this compound's mechanisms, its impact on key signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study.

Core Mechanism of Action: From this compound to AMPK Activation

This compound is a prodrug that requires intracellular conversion to become active. As a nucleoside analog, it readily enters the cell via adenosine transporters.[7][8] Once inside, adenosine kinase phosphorylates this compound, converting it into ZMP.[3][7][8]

ZMP mimics the effects of AMP, the cell's natural signal for a low energy state.[9] It activates AMPK through a multi-pronged mechanism:

-

Allosteric Activation: ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that allosterically activates the kinase.[7][8]

-

Promotion of Phosphorylation: ZMP binding promotes the phosphorylation of Threonine 172 (Thr172) on the AMPK α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[7][8] In some contexts, Ataxia-Telangiectasia Mutated (ATM) kinase can also phosphorylate AMPK in an LKB1-independent manner following this compound treatment.[10]

-

Inhibition of Dephosphorylation: The binding of ZMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases like PP2Cα.[7][11]

This robust activation of AMPK positions it as a central hub for orchestrating the cell's response to perceived energy depletion.

Key Signaling Pathways Regulated by this compound

AMPK-Dependent Pathways

Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This involves stimulating ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways.

-

Metabolic Regulation:

-

Carbohydrate Metabolism: AMPK activation increases glucose uptake in muscle and other tissues by promoting the translocation of GLUT4 transporters to the cell surface.[12][13] It also activates glycolysis. In the liver, it inhibits gluconeogenesis by downregulating key enzymes like PEPCK.[6][7]

-

Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.[5][7] It also inhibits cholesterol synthesis.[6][7]

-

-

Protein Synthesis and Cell Growth (mTOR Signaling):

-

AMPK inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[8] This occurs primarily through the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2) and Raptor.[7][8] The subsequent downregulation of mTORC1 signaling leads to the dephosphorylation of its targets, p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing mRNA translation.[8][14] Interestingly, some studies report that this compound can activate mTORC2 in an AMPK-dependent manner.[7][8]

-

-

Autophagy:

AMPK-Independent Pathways

While this compound is predominantly used as an AMPK activator, it is crucial to recognize its AMPK-independent effects, which can confound data interpretation.[7][8] These effects are often more pronounced at higher concentrations.

-

Nucleotide Synthesis: ZMP is an intermediate in the de novo purine synthesis pathway.[3][17] The accumulation of ZMP following this compound administration can disrupt the delicate balance of purine and pyrimidine nucleotide pools. This can lead to a decrease in phosphoribosyl pyrophosphate (PRPP), a key substrate for both purine and pyrimidine synthesis, potentially causing an S-phase cell cycle arrest.[7][8] This effect is particularly relevant in cancer cell studies.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies to provide a reference for expected outcomes following this compound treatment.

Table 1: Typical Working Concentrations of this compound

| Application | Cell/Tissue Type | Concentration/Dose | Duration | Reference |

|---|---|---|---|---|

| In Vitro | C2C12 Myotubes | 0.5 - 2 mM | 15 min - 24 hours | [2][14] |

| In Vitro | Primary Hepatocytes | 1 µM (with A769662) | Not Specified | [11] |

| In Vitro | T-Cells | 500 µM | 30 minutes | [18] |

| In Vivo | High-Fat Fed Rats | 250 mg/kg (s.c.) | Acute (30 min) |[12] |

Table 2: Effects of this compound on Protein Phosphorylation

| Protein (Site) | Cell/Tissue Model | Treatment | Fold Change vs. Control | Reference |

|---|---|---|---|---|

| AMPKα (Thr172) | C2C12 Cells | 2 mM this compound, 24h | Significant Increase | [2] |

| AMPKα (Thr172) | HFD Mouse DRG Neurons | This compound | ~3-fold increase | [19] |

| ULK1 (Ser555) | C2C12 Cells | 2 mM this compound, 1h | Significant Increase | [15] |

| ACC (Ser79) | Ionomycin-activated T-Cells | 500 µM this compound | Increase | [18] |

| p53 | HUVECs | 500 µM this compound, 24h | Increase | [20] |

| Retinoblastoma (Rb) | HUVECs | 500 µM this compound, 24h | Decrease |[20] |

Table 3: Metabolic Effects of this compound Treatment

| Metabolic Parameter | Animal/Cell Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Glucose Uptake | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 4.9-fold increase | [12] |

| Fatty Acid Uptake | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 2.4-fold increase | [12] |

| Glycogen Synthesis | Insulin-Resistant Rat White Muscle | 250 mg/kg this compound | 6-fold increase | [12] |

| Fatty Acid Oxidation | Rat Soleus Muscle | 2 mM this compound, 60 min | +33% to +36% increase | [21] |

| Glucose Oxidation | Rat Soleus Muscle | 2 mM this compound, 60 min | +105% to +170% increase | [21] |

| Protein Synthesis | C2C12 Myotubes | 2 mM this compound, 60 min | Decrease to 63% of control |[14] |

Detailed Experimental Protocols

Accurate assessment of this compound's effects requires robust and well-controlled experimental designs. Below are methodologies for key experiments.

Protocol 1: Western Blotting for AMPK Activation

This is the most common method to assess this compound-mediated AMPK activation by detecting the phosphorylation of AMPK at Thr172.[8]

-

Cell Culture and Treatment: Plate cells (e.g., C2C12, HepG2) to desired confluency. Starve cells of serum for 4-6 hours if necessary to reduce basal signaling. Treat cells with this compound (typically 0.5-2 mM) or vehicle control for the desired time (e.g., 30-60 minutes).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).

-

Protein Quantification: Scrape and collect lysates. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins by size on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., Rabbit mAb #2535, Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα and/or a loading control like β-Actin or GAPDH.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This protocol directly measures the catalytic activity of AMPK.

-

Cell Lysis and Immunoprecipitation: Prepare cell lysates as described for Western blotting. Incubate 100-200 µg of lysate with an anti-AMPKα antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase assay buffer to remove contaminants.

-

Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a specific AMPK substrate (e.g., 200 µM "AMARA" peptide), 200 µM AMP, and 200 µM ATP supplemented with [γ-³²P]ATP.[12]

-

Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.

-

Stopping the Reaction: Spot a portion of the supernatant onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter. The counts are proportional to the kinase activity.

Conclusion and Future Directions